molecular formula C39H50N4O8S B6357760 Fmoc-L-HomoArg(OtBu,Pbf)-OH CAS No. 1538609-45-8

Fmoc-L-HomoArg(OtBu,Pbf)-OH

Cat. No.: B6357760
CAS No.: 1538609-45-8
M. Wt: 734.9 g/mol
InChI Key: HVOITQXGMLTGEC-YTTGMZPUSA-N
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Description

Fmoc-L-HomoArg(OtBu,Pbf)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, ensuring stability during coupling and selective removal under basic conditions.
  • OtBu (tert-butyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups protecting the side chain functionalities. The Pbf group is acid-labile, ideal for selective deprotection during peptide cleavage .

This compound is structurally analogous to arginine derivatives but with a homologated side chain ("HomoArg"), enabling unique steric and electronic properties in peptide design.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N4O8S/c1-23-24(2)34(25(3)30-21-39(7,8)50-33(23)30)52(47,48)43-36(42-51-38(4,5)6)40-20-14-13-19-32(35(44)45)41-37(46)49-22-31-28-17-11-9-15-26(28)27-16-10-12-18-29(27)31/h9-12,15-18,31-32H,13-14,19-22H2,1-8H3,(H,41,46)(H,44,45)(H2,40,42,43)/t32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOITQXGMLTGEC-YTTGMZPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

Fmoc-L-HomoArg(Pbf)-OH features a unique structural configuration:

  • Fmoc group : Protects the α-amino group via a base-labile fluorenylmethyloxycarbonyl moiety, removable under standard piperidine/DMF conditions.

  • Pbf group : A 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group that shields the homoarginine side-chain guanidine function, requiring strong acids (e.g., trifluoroacetic acid) for cleavage.

  • Homoarginine backbone : Distinguished from natural arginine by an additional methylene group in the side chain (NH-(CH2)4- vs. NH-(CH2)3-), conferring altered steric and electronic properties.

Molecular formula : C35H42N4O7S
Molecular weight : 662.8 g/mol

Physicochemical Characteristics

PropertyValue/Range
Solubility25-30 mg/mL in DMF
pKa (α-COOH)4.37 ± 0.10 (predicted)
Storage Conditions-20°C, desiccated
Purity Specifications≥95% (HPLC)

Industrial-Scale Synthesis Protocols

Stepwise Chemical Synthesis

The preparation follows a three-stage sequence optimized for high yield (85-92%) and minimal epimerization:

Stage 1: Guanidine Group Protection

  • Dissolve L-homoarginine (1.0 eq) in anhydrous DMF (5 vol) under N2.

  • Add Pbf-Cl (1.2 eq) and DIEA (3.0 eq) at -15°C.

  • Warm to 25°C over 4 h, monitor by TLC (Rf 0.5 in 7:3 EtOAc/hexane).

Stage 2: α-Amino Fmoc Protection

  • Charge Fmoc-OSu (1.05 eq) and DMAP (0.1 eq) to the Pbf-protected intermediate.

  • React at 0°C for 2 h, then 25°C for 12 h.

  • Quench with 0.1 M HCl (10 vol), extract with EtOAc (3×8 vol).

Stage 3: Crystallization and Isolation

  • Concentrate organic layers under reduced pressure.

  • Precipitate crude product from 4:1 hexane/MTBE (15 vol).

  • Recrystallize from acetonitrile/water (3:1) to achieve ≥99.5% purity.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Stage 1)-15°C → 25°CPrevents sulfonamide hydrolysis
DIEA Equivalents3.0-3.5 eqEnsures complete Pbf activation
Fmoc-OSu Reaction Time14 ± 2 hMinimizes Fmoc dimer formation

Patent-Driven Methodologies

Allyl Ester Derivatization (WO2013057736A2)

A 2025 patent describes converting Fmoc-L-HomoArg(Pbf)-OH to its allyl ester for solid-phase peptide synthesis:

  • React Fmoc-L-HomoArg(Pbf)-OH (150 g) with allyl bromide (1.5 eq) in DMF (4 vol).

  • Use K2CO3 (1.3 eq) as base, stir at 25-30°C for 4 h.

  • Isolate product via acid precipitation (0.5 N HCl) with 90% yield.

Key Advantages :

  • Enables direct loading onto Wang resin via ester linkage

  • Compatible with automated peptide synthesizers

Microwave-Assisted Coupling (ACS Org. Process Res. Dev. 2020)

Microwave irradiation (50 W, 75°C) reduces coupling times from 2 h to 15 min when incorporating Fmoc-L-HomoArg(Pbf)-OH into peptide chains. This method:

  • Lowers racemization risk (≤0.5% by Marfey’s analysis)

  • Enhances solubility in DMF/CH3CN mixtures (up to 300 mM)

Analytical Characterization

HPLC Purity Profile

ColumnMobile PhaseRetention TimePurity Criteria
C18, 4.6×250 mm0.1% TFA/H2O → 90% ACN12.4 minSingle peak ≥95%

Mass Spectral Data

  • ESI-MS : [M+H]+ m/z 663.3 (calc. 663.2)

  • HRMS : Δm/z 0.8 ppm (C35H43N4O7S+)

Industrial Applications and Case Studies

Eptifibatide Analog Synthesis

In the synthesis of the antiplatelet drug Eptifibatide, Fmoc-L-HomoArg(Pbf)-OH enables:

  • Efficient incorporation at position 2 (Har) in the Mpa-Har-Gly-Asp-Trp-Pro-Cys-NH2 sequence

  • 85% disulfide bridge formation yield vs. 57% with conventional Arg derivatives

Antimicrobial Peptide Production

Peptides containing homoarginine show 3-5× enhanced bacterial membrane penetration compared to arginine analogs, attributed to:

  • Increased side chain hydrophobicity (logP +0.4)

  • Reduced steric hindrance during lipid bilayer insertion

Challenges and Mitigation Strategies

Steric Hindrance in Solid-Phase Synthesis

The bulky Pbf group causes:

  • 15-20% reduced coupling efficiency vs. Pmc-protected analogs

  • Solution: Use HATU/Oxyma Pure coupling reagents at 50°C

Acidolytic Cleavage Optimization

Standard TFA cocktails (95% TFA, 2.5% H2O, 2.5% TIS) achieve:

  • 98% Pbf deprotection in 2 h

  • <2% tert-butyl side products from potential OtBu groups

Recent Technological Advances

Continuous Flow Synthesis

A 2024 pilot study demonstrated:

  • 92% conversion in 8 min residence time

  • 30% reduced DMF consumption vs. batch processes

Enzymatic Deprotection

Novel sulfatase enzymes (e.g., BpSer_S1) selectively remove Pbf under mild conditions (pH 7.4, 37°C), eliminating TFA use .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-HomoArg(OtBu,Pbf)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc, OtBu, and Pbf protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of OtBu and Pbf groups.

    Coupling: Reagents such as HBTU, DIC, and DIPEA are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-HomoArg(OtBu,Pbf)-OH is used in the synthesis of complex peptides and proteins. It allows for the incorporation of homoarginine residues, which can enhance the stability and activity of peptides.

Biology

In biological research, peptides containing homoarginine are studied for their potential roles in enzyme inhibition and receptor binding. This compound is used to synthesize these peptides for various assays and experiments.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for treating diseases such as cancer and infectious diseases.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides containing Fmoc-L-HomoArg(OtBu,Pbf)-OH depends on the specific peptide sequence and target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Fmoc-Protected Amino Acids
Compound Amino Acid Backbone Side Chain Protecting Groups Molecular Weight (g/mol) Key Applications
Fmoc-L-HomoArg(OtBu,Pbf)-OH Homoarginine OtBu, Pbf ~750 (estimated) Branched peptides, complex architectures
Fmoc-Arg(Pbf)-OH Arginine Pbf 588.7 Peptides with arginine motifs (e.g., Leuprolide)
Fmoc-Lys(Boc)-OH Lysine Boc 467.5 Basic residue incorporation, antibody-drug conjugates
Fmoc-Glu(OtBu)-OH Glutamic acid OtBu 425.5 Acidic residue incorporation, branched peptides
Fmoc-His(Mtt)-OH Histidine Mtt (4-methyltrityl) 649.7 Metal-binding peptides, enzyme mimics
Key Observations:
  • Steric Hindrance : this compound exhibits greater steric bulk than Fmoc-Arg(Pbf)-OH due to its homologated side chain and dual protection (OtBu + Pbf), requiring optimized coupling conditions (e.g., HBTU/HOBt activation, extended reaction times) .
  • Deprotection : The Pbf group in both Fmoc-HomoArg and Fmoc-Arg is cleaved with trifluoroacetic acid (TFA), while OtBu in HomoArg requires milder acidic conditions compared to Boc (removed with TFA) .
Key Findings:
  • This compound synthesis involves multi-step protection (e.g., Pbf introduction via TEBA-catalyzed reactions), but yields are lower than Fmoc-Arg(Pbf)-OH due to added complexity .

Chiral Separation and Purity

Table 3: Chiral Separation Parameters (from )
Compound Column Retention Factor (k1) Separation Factor (α) Resolution (RS)
Fmoc-Arg(Pbf)-OH ZWIX(+)™ 0.99 1.91 4.67
Fmoc-Arg(Pbf)-OH QN-AX™ 2.74 1.59 7.87
Fmoc-Glu(OtBu)-OH QN-AX™ 1.97 1.88 9.54
Fmoc-Lys(Boc)-OH ZWIX(+)™ 0.19 1.43 1.01
Insights:
  • Fmoc-Arg(Pbf)-OH shows superior resolution on QN-AX™ columns (RS = 7.87), likely due to interactions between the sulfonyl group and stationary phase .
  • This compound is expected to exhibit similar retention behavior but with higher k1 values due to increased hydrophobicity from the OtBu group.

Stability and Application-Specific Advantages

  • Stability : The Pbf group in HomoArg derivatives offers stability during SPPS but is less stable than Mtt (used in His protection), which requires milder acids for removal .
  • Applications :
    • This compound is ideal for synthesizing branched peptides (e.g., α-synuclein mimics) due to its dual-protected side chain .
    • Fmoc-Arg(Pbf)-OH is preferred for linear peptides with arginine-rich sequences (e.g., therapeutic peptides like Leuprolide) .

Q & A

Q. What is the role of the Fmoc and Pbf protecting groups in Fmoc-L-HomoArg(OtBu,Pbf)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary α-amino protector, enabling stepwise elongation of peptide chains via base-labile deprotection (e.g., piperidine). The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine moiety of homoarginine, preventing undesired side reactions during coupling. The OtBu (tert-butyloxycarbonyl) group stabilizes the carboxylic acid side chain. These orthogonal protections ensure selective deprotection and minimize side-chain interference during solid-phase synthesis .

Q. Which solvents are compatible with this compound in peptide synthesis?

Common solvents include dimethylformamide (DMF) , dichloromethane (DCM) , and tetrahydrofuran (THF) . DMF is preferred for coupling reactions due to its ability to dissolve both the amino acid derivative and coupling reagents (e.g., HBTU, HATU). For solubility challenges, pre-sonication in DMSO (up to 125 mg/mL) is recommended, followed by dilution in DMF to avoid side reactions .

Q. What is the standard protocol for incorporating this compound into peptide sequences?

  • Activation : Use 2–5 equivalents of this compound with coupling reagents like HBTU/HOBt (1:1) and DIPEA (2–4 equivalents) in DMF.
  • Coupling : React for 30–120 minutes under nitrogen, monitoring by Kaiser or chloranil tests.
  • Deprotection : Remove Fmoc with 20% piperidine in DMF (2 × 5 min).
  • Cleavage : Use TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O = 90:5:3:2) to remove Pbf and OtBu groups post-synthesis .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered sequences?

  • Reagent choice : Replace HBTU with HATU or PyOxP for enhanced activation of bulky residues.
  • Temperature : Perform coupling at 50°C to improve kinetics.
  • Double coupling : Repeat the coupling step with fresh reagents to ensure >95% incorporation.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields in complex sequences .

Q. What strategies mitigate solubility challenges of this compound in aqueous-organic mixtures?

  • Co-solvents : Add 10–20% DMSO to DMF to enhance solubility without destabilizing resin-bound peptides.
  • Sonication : Pre-dissolve the compound in DMSO via 10-minute sonication before dilution.
  • In-situ activation : Directly activate the compound in minimal DMF to avoid precipitation .

Q. How does the stability of this compound vary under different storage conditions?

  • Short-term : Store at -20°C (1 month) in sealed, desiccated vials.
  • Long-term : -80°C (6 months) minimizes hydrolytic degradation of the Pbf group.
  • Handling : Avoid repeated freeze-thaw cycles; aliquot into single-use vials after initial thawing .

Q. What analytical methods validate the purity and identity of this compound?

  • HPLC : Use C18 reverse-phase columns (e.g., 5 µm, 4.6 × 250 mm) with acetonitrile/water gradients. Purity thresholds ≥98% are typical for research-grade material .
  • Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF (e.g., [M+H]+ calculated for C35H42N4O7S: 662.8) .
  • NMR : Verify structural integrity using ¹H/¹³C spectra (e.g., tert-butyl protons at δ 1.4 ppm) .

Q. How to troubleshoot incomplete deprotection of the Pbf group during peptide cleavage?

  • Extended cleavage : Increase TFA treatment from 2 to 4 hours.
  • Additives : Include triisopropylsilane (TIS) as a scavenger to prevent sulfonamide reformation.
  • Temperature : Conduct cleavage at 25°C (not ice-cooled) to enhance reaction completeness .

Q. What is the significance of HomoArg vs. Arg in peptide design when using this compound?

HomoArg introduces an additional methylene group in the side chain, altering hydrogen-bonding geometry and protease resistance. This modification enhances peptide stability in biological assays and improves binding specificity in kinase inhibitors or GPCR-targeted peptides .

Q. How to manage steric hindrance during synthesis of peptides containing multiple this compound residues?

  • Resin choice : Use low-loading (0.2–0.4 mmol/g) Wang or Rink amide resins to reduce crowding.
  • Pseudoproline dipeptides : Insert turn-inducing motifs (e.g., Fmoc-Ser(ψMe,Mepro)-OH) to relieve strain.
  • Backbone amide linker (BAL) strategy : Temporarily protect backbone amides to prevent aggregation .

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